molecular formula C21H23N5O5 B2457895 methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886889-66-3

methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2457895
CAS RN: 886889-66-3
M. Wt: 425.445
InChI Key: SJDVIKVJIKXNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

MMNC has demonstrated promising antitumor effects. In a study by Ma et al., it was found to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2), induce apoptosis, and block the cell cycle in the G2/M phase . These findings position MMNC as a potential lead compound for treating human colorectal cancer.

PI3K/AKT/mTOR Signaling Pathway Inhibition

MMNC exerts its cytotoxicity by inhibiting the expression of proteins related to the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in cell survival, growth, and proliferation. By targeting this pathway, MMNC may disrupt cancer cell survival mechanisms .

Neocryptolepine Derivative

MMNC belongs to the neocryptolepine derivative class. Neocryptolepine derivatives have attracted interest due to their cytotoxic activity. Researchers continue to explore their potential as novel anticancer agents .

Colorectal Cancer Treatment

Given the rising incidence of colorectal cancer globally, finding effective treatments is essential. MMNC’s ability to inhibit cancer cell growth makes it a candidate for further investigation in colorectal cancer therapy .

Apoptosis Induction

Apoptosis (programmed cell death) is a critical process for eliminating abnormal or damaged cells. MMNC induces apoptosis in cancer cells, making it a valuable area of study for drug development .

Mitochondrial Membrane Potential Modulation

MMNC decreases the mitochondrial membrane potential in cancer cells. This disruption affects cellular energy production and contributes to its cytotoxic effects .

properties

IUPAC Name

methyl 3-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-12-6-7-15(30-4)14(10-12)26-13(2)11-25-17-18(22-20(25)26)23(3)21(29)24(19(17)28)9-8-16(27)31-5/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDVIKVJIKXNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18575049

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